5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of nitrogen atoms in the ring structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under mild conditions and yields the desired triazolopyrimidine derivatives.
Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst. This method allows for the synthesis of triazolopyrimidines under mild conditions with high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as those supported on magnetic surfaces, can facilitate the separation and reuse of catalysts, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction of triazolopyrimidines to dihydro derivatives has been demonstrated.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE), leading to increased levels of cAMP and subsequent physiological effects . The compound may also interact with microtubules, affecting cellular processes such as cell division and signaling .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but with different biological activities and applications.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar “amino-nitro-amino” motifs.
Cycloheptathiophene-3-carboxamide derivatives: Structurally similar compounds with different biological targets and activities.
Uniqueness
5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the methanesulfonyl group, which imparts distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and scientific research.
Properties
CAS No. |
286009-37-8 |
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Molecular Formula |
C8H10N4O2S |
Molecular Weight |
226.26 g/mol |
IUPAC Name |
5,7-dimethyl-2-methylsulfonyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H10N4O2S/c1-5-4-6(2)12-7(9-5)10-8(11-12)15(3,13)14/h4H,1-3H3 |
InChI Key |
KQMPPUWJGXCQMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)S(=O)(=O)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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